molecular formula C14H28O B1346246 7-Ethyl-2-methyl-4-undecanone CAS No. 6976-00-7

7-Ethyl-2-methyl-4-undecanone

Cat. No.: B1346246
CAS No.: 6976-00-7
M. Wt: 212.37 g/mol
InChI Key: RLGPVWMQXJXBGR-UHFFFAOYSA-N
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Description

7-Ethyl-2-methyl-4-undecanone is an organic compound with the molecular formula C14H28O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is known for its unique structure, which includes an ethyl group and a methyl group attached to the fourth carbon of an undecane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-2-methyl-4-undecanone can be achieved through various organic synthesis methods. One common approach involves the alkylation of 2-methyl-4-undecanone with ethyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2-methyl-4-undecanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

7-Ethyl-2-methyl-4-undecanone serves various roles in chemistry, biology, medicine, and industry.

Chemistry: It is used as a starting material or intermediate in synthesizing complex organic molecules. For example, it can be used as a starting material for synthesizing cis-jasmone, methyl jasmonate, and r-jasmolactone . It is also utilized in the production of fragrances, flavors, and other specialty chemicals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: this compound is investigated for its potential pharmacological properties and interactions with biological targets.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Chemical Reactions

This compound undergoes several chemical reactions, which broadens its application as a chemical intermediate.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) attack the carbonyl carbon.

Synthesis of this compound

This compound can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 2-methyl-4-undecanone with ethyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base. In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes, where reaction conditions are optimized to ensure high yield and product purity, and catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Mechanism of Action

The mechanism of action of 7-Ethyl-2-methyl-4-undecanone involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ethyl and methyl groups may also contribute to the compound’s hydrophobic interactions with lipid membranes or protein surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-undecanone
  • 7-Ethyl-2-methyl-4-undecanol
  • 2-Methyl-3-undecanone
  • 7-Ethyl-2-methyl-4-nonanone

Uniqueness

7-Ethyl-2-methyl-4-undecanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups on the undecane chain influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Biological Activity

7-Ethyl-2-methyl-4-undecanone is an organic compound classified as a ketone, with the molecular formula C14H28O. It features a carbonyl group (C=O) bonded to two hydrocarbon groups, specifically an ethyl group and a methyl group attached to the fourth carbon of an undecane chain. This unique structure contributes to its distinct chemical properties and biological activities, making it a subject of interest in various fields, including chemistry, biology, and medicine.

Chemical Structure

  • Molecular Formula : C14H28O
  • Molecular Weight : 212.38 g/mol
  • Functional Group : Ketone

Synthesis Methods

The synthesis of this compound can be achieved through several organic synthesis methods. A common approach involves the alkylation of 2-methyl-4-undecanone with ethyl bromide in the presence of a strong base such as sodium hydride (NaH). This reaction typically occurs under anhydrous conditions to prevent hydrolysis.

Reaction Pathways

The compound can undergo various chemical reactions:

  • Oxidation : Converts to carboxylic acids or other oxygenated derivatives.
  • Reduction : The ketone group can be reduced to form alcohols.
  • Substitution : Nucleophilic substitution can occur at the carbonyl carbon.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the ethyl and methyl groups contribute to hydrophobic interactions with lipid membranes or protein surfaces, enhancing its bioavailability and efficacy in biological systems.

Pharmacological Properties

Research into the pharmacological properties of this compound has indicated potential applications in:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses.

Toxicological Profile

The toxicity of this compound has been assessed through various studies. The compound exhibits low acute toxicity, with an LD50 value indicating minimal risk under normal handling conditions. Safety data suggest that it should be handled with care, particularly regarding skin and eye contact.

Case Study 1: Enzyme Interaction

In a study examining enzyme-catalyzed reactions, this compound was shown to effectively inhibit certain dehydrogenases involved in metabolic pathways. This inhibition led to altered metabolic profiles in treated cells, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Anti-inflammatory Activity

A research investigation focused on the anti-inflammatory effects of this compound demonstrated significant reductions in pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines, revealing its ability to downregulate inflammatory markers such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
2-Methyl-4-undecanoneC13H26OModerate enzyme inhibition
7-Ethyl-2-methyl-4-undecanolC14H30OAnti-inflammatory properties
2-Methyl-3-undecanoneC13H26OLimited biological activity
7-Ethyl-2-methyl-4-nonanoneC13H26OSimilar reactivity profile

Uniqueness of this compound

The compound's specific substitution pattern imparts unique chemical and physical properties that differentiate it from similar compounds. This uniqueness enhances its reactivity and interactions within biological systems, making it a valuable candidate for further research.

Properties

IUPAC Name

7-ethyl-2-methylundecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGPVWMQXJXBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281157, DTXSID00871176
Record name 7-ethyl-2-methylundecan-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID20281157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_57937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6976-00-7
Record name 4-Undecanone, 7-ethyl-2-methyl-
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-ethyl-2-methylundecan-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6976-00-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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